molecular formula C8H16O2 B1590616 4-(2-Hydroxyethyl)cyclohexanol CAS No. 74058-21-2

4-(2-Hydroxyethyl)cyclohexanol

Cat. No. B1590616
Key on ui cas rn: 74058-21-2
M. Wt: 144.21 g/mol
InChI Key: SZIBVWWQOOVXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802678B2

Procedure details

In a 1 L reactor are successively introduced: 50 g (362 mmol) of 4-(2-hydroxyethyl)phenol, 5 g (13.6 mmol) of sodium tetraborate decahydrate, 500 mL of isopropanol, 5 g of palladium (10% on charcoal washed with isopropanol). The vessel is closed, purged three times with nitrogen and three times with hydrogen. The mixture is stirred for 22 hours under 10 bar pressure of hydrogen at 80° C., cooled back to room temperature, filtered over a celite pad and rinsed with isopropanol. Filtrate is concentrated under reduced pressure, toluene (100 mL) is added and evaporated under reduced pressure. This last procedure being repetited to remove trace amount of isopropanol and gives 52 g (99% yield) of 4-(2-hydroxyethyl)cyclohexanol as a clear viscous oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>[Pd].C(O)(C)C>[OH:1][CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1 |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OCCC1=CC=C(C=C1)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 22 hours under 10 bar pressure of hydrogen at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a 1 L reactor are successively introduced
CUSTOM
Type
CUSTOM
Details
The vessel is closed
CUSTOM
Type
CUSTOM
Details
purged three times with nitrogen and three times with hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over a celite pad
WASH
Type
WASH
Details
rinsed with isopropanol
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate is concentrated under reduced pressure, toluene (100 mL)
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove trace amount of isopropanol

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
OCCC1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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